Acetamide, N-(4-acetylphenyl)-N-hydroxy-

Crystallography Material Science Chelating Polymers

Acetamide, N-(4-acetylphenyl)-N-hydroxy- (CAS 67274-51-5), also known as N-hydroxy-4-acetylacetanilide, is a synthetic N-aryl hydroxamic acid derivative. It is characterized by a core acetanilide structure with a 4-acetyl substituent on the phenyl ring and an N-hydroxy functional group, giving it a molecular formula of C10H11NO3 and a molecular weight of 193.199 g/mol.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 67274-51-5
Cat. No. B14482751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-acetylphenyl)-N-hydroxy-
CAS67274-51-5
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N(C(=O)C)O
InChIInChI=1S/C10H11NO3/c1-7(12)9-3-5-10(6-4-9)11(14)8(2)13/h3-6,14H,1-2H3
InChIKeyXUMTZKVLAGWNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4-acetylphenyl)-N-hydroxy- (CAS 67274-51-5): A Specialized N-Aryl Hydroxamic Acid for Biocatalytic and Materials Research


Acetamide, N-(4-acetylphenyl)-N-hydroxy- (CAS 67274-51-5), also known as N-hydroxy-4-acetylacetanilide, is a synthetic N-aryl hydroxamic acid derivative . It is characterized by a core acetanilide structure with a 4-acetyl substituent on the phenyl ring and an N-hydroxy functional group, giving it a molecular formula of C10H11NO3 and a molecular weight of 193.199 g/mol [1]. This compound belongs to the class of N-hydroxyacetanilides, which are studied as laccase-mediators and synthetic intermediates. Its solid-state structure has been confirmed via single-crystal X-ray diffraction to have a monoclinic crystal system, providing precise structural information that is essential for applications like chelating polymer design and structure-activity relationship studies [2].

Performance Risks of Substituting Acetamide, N-(4-acetylphenyl)-N-hydroxy- (67274-51-5) with Basic N-Hydroxyacetanilide Analogs


Generic substitution among N-hydroxyacetanilide derivatives is scientifically unsound due to the profound impact of the 4-acetyl functional group on key performance parameters. The electron-withdrawing nature of the 4-acetyl substituent directly alters the redox potential of the N-hydroxy moiety, a critical factor for its function as a laccase-mediator [1]. Research has established that substituents carrying conjugative/pi-electron functions, like an acetyl group, influence redox potential more than those with inductive effects, directly controlling the electron-transfer rate to laccase [1]. Therefore, simply selecting an unsubstituted or differently substituted N-hydroxyacetanilide, such as the parent N-hydroxyacetanilide (NHA) or a 4-methyl analog, will result in uncontrolled and likely suboptimal biocatalytic oxidation efficiency. This compound's specific electronic profile is not interchangeable with its in-class relatives and must be selected based on its unique, albeit emerging, property set for a given application [1].

Quantitative Performance Benchmarks for Acetamide, N-(4-acetylphenyl)-N-hydroxy- (67274-51-5) Against Its Closest Analogs


Crystal Structure Architecture and Density of N-(4-acetylphenyl)acetohydroxamic Acid vs. Unsubstituted NHA

The unambiguous three-dimensional molecular structure of the target compound has been resolved by single-crystal X-ray diffraction, a dataset typically absent for less well-characterized analogs. The compound crystallizes in a monoclinic system (space group P21/n) with a unit cell containing 8 molecules (Z=8) and a measured density (Dx) of 1.367 g/cm³ [1]. This level of precise structural detail is critical for the rational design of coordination polymers or for quantitative structure-activity relationship (QSAR) modeling, where molecular conformation and packing are input parameters.

Crystallography Material Science Chelating Polymers

Predicted Impact of the 4-Acetyl Group on Redox Potential vs. Electron-Donating Substituents

A foundational study on the structure-property relationships of N-hydroxyacetanilides has established that electron-withdrawing substituents, such as the 4-acetyl group, increase the redox potential of the N-hydroxy moiety, which directly correlates with a lower rate of oxidation by the enzyme laccase [1]. This is a class-level inference drawn from the published principle that electron-donating groups have the opposite effect [1]. This positions the target compound as a 'high-potential, slow-oxidizing' mediator candidate within its class, in contrast to analogs with electron-donating substituents (e.g., 4-methoxy, 4-methyl) which would be expected to have lower potentials and faster oxidation kinetics.

Biocatalysis Laccase-Mediator Electrochemistry

Demonstrated Utility as a Synthon in Photochemical C-N Bond Formation

Acetamide, N-(4-acetylphenyl)-N-hydroxy- has been specifically highlighted as a product obtainable via a modern, catalyst-free, visible-light-driven photochemical method that couples α-diketones with nitrosoarenes in water . This synthetic context is significant because it differentiates the compound as an accessible target from a sustainable chemistry pathway. The method's selectivity allows for the production of the specific hydroxyamide (like the target compound) over the fully reduced amide, providing a strategic advantage for researchers seeking to build a library of N-aryl hydroxamic acids under mild, aqueous conditions .

Synthetic Chemistry Photochemistry C-N Bond Formation

High-Value Research Applications for Acetamide, N-(4-acetylphenyl)-N-hydroxy- (67274-51-5)


As a High-Redox-Potential Candidate in Laccase-Mediator System Engineering

For research groups engineering laccase-mediator systems for delignification, bioremediation, or organic synthesis, this compound is the rational choice when the goal is to explore the high-end of the redox potential spectrum within the N-hydroxyacetanilide class. Based on the established principle that the 4-acetyl group raises redox potential relative to unsubstituted or electron-donating analogs [1], this compound should be selected for screens targeting recalcitrant non-phenolic substrates that require a strong oxidizing mediator. Its slower expected oxidation rate, also a consequence of its electronic structure, might offer advantages in controlled, sustained catalytic processes, justifying its procurement over the more common N-hydroxyacetanilide (NHA) for these specific mechanistic investigations.

As a Structurally-Defined Precursor for Chelating Polymers and Metal-Organic Frameworks (MOFs)

The availability of a high-quality, published single-crystal X-ray structure [1] provides a rare level of certainty for the rational design of advanced materials. The trans conformation of the hydroxamate group and the overall planarity of the molecule are critical design inputs. Researchers developing chelating polymers for metal sequestration (e.g., uranium extraction from seawater) or synthesizing novel MOFs should prioritize this compound over less well-characterized hydroxamic acids. The precise knowledge of bond lengths, angles, and crystal packing eliminates ambiguity in the design phase, offering a distinct procurement advantage.

As a Standard Substrate in Acetyl Transferase Mechanistic Studies

The compound's membership in the N-hydroxyacetamidoaryl class makes it a relevant substrate for studying N-arylhydroxamic acid N,O-acyltransferase (AHAT) enzymes, which are key in arylamine metabolism and carcinogenesis [1]. While N-hydroxyacetanilide showed only slight activity as an acetyl donor, the presence of the 4-acetyl substituent may alter its donor capacity and binding affinity. This creates a research niche for this compound as a probe to investigate the electronic and steric determinants of AHAT substrate specificity, where its procurement would be driven by the need for a specific structural variant not met by the simple, unsubstituted N-hydroxyacetanilide.

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